2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
1.1. Structural Overview of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one This compound belongs to the pyridazinone class, featuring a pyridazin-3(2H)-one core substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a 4-fluorophenyl group. The benzodioxin system (a fused bicyclic ether) enhances structural rigidity, while the fluorophenyl substituent introduces electronic effects that influence binding interactions. The molecular weight is estimated to be ~390–420 g/mol based on structurally analogous compounds (e.g., C₂₂H₁₈ClN₃O₂, MW 391.85 in ).
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-15-4-1-13(2-5-15)16-6-8-20(25)23(22-16)12-17(24)14-3-7-18-19(11-14)27-10-9-26-18/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSRTKILGZPTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the 4-fluorophenyl group: This step involves the coupling of the 4-fluorophenyl group with a suitable precursor, often through a Suzuki or Heck coupling reaction.
Formation of the pyridazinone core: This is typically achieved through the condensation of hydrazine with a suitable diketone or ketoester, followed by cyclization.
Final coupling: The final step involves the coupling of the 2,3-dihydro-1,4-benzodioxin and 4-fluorophenyl groups with the pyridazinone core under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key pyridazinone derivatives and their structural/biological distinctions:
Structural and Functional Analysis
- Substituent Effects: Fluorine vs. Benzodioxin vs. Benzoxazine: The benzodioxin system (in the target compound) provides greater conformational restriction than the benzoxazine in , which may enhance receptor selectivity. Heterocyclic Additions: Compounds with piperazine (e.g., ) or indole moieties (e.g., ) exhibit distinct pharmacokinetic profiles, such as blood-brain barrier penetration, which the target compound may lack due to its benzodioxin group.
- Biological Activity Trends: Enzyme Inhibition: Chlorine/methoxy-substituted derivatives (e.g., ) show COX-2 selectivity, while fluorinated analogs (e.g., target compound, ) are prioritized for antimicrobial or anticancer applications due to enhanced membrane interaction. Metabolic Stability: Fluorine in the target compound and may reduce oxidative metabolism compared to non-halogenated analogs, extending half-life .
Computational and Experimental Insights
- Density Functional Theory (DFT) Studies : The electronic effects of fluorine and benzodioxin could be modeled using hybrid functionals (e.g., B3LYP ) to predict reactivity and binding energies.
- Crystallographic Data : Structural analogs like were validated using SHELXL , highlighting the importance of precise stereochemical analysis for activity optimization.
Biological Activity
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of pyridazinone derivatives often involves multi-step reactions. For the specific compound , the general synthetic route includes:
- Preparation of Benzodioxin Intermediates : The synthesis begins with the formation of 2,3-dihydro-1,4-benzodioxin derivatives through reactions involving appropriate benzodioxin precursors.
- Formation of Pyridazinone Core : The benzodioxin derivative is then reacted with other reagents to construct the pyridazinone framework, typically using methods such as nucleophilic substitution and cyclization under controlled conditions.
Anticancer Activity
Pyridazinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyridazinone structure exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that certain pyridazinones demonstrated high activity against leukemia and breast cancer cell lines, with some compounds achieving GI50 values below 2 µM .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial properties of pyridazinones have also been highlighted:
- Antibacterial and Antifungal Effects : Recent studies have shown that some pyridazinones possess strong inhibitory effects against Gram-positive bacteria and pathogenic fungi . For example, compounds have been tested against strains such as Bacillus subtilis and Candida albicans, showing promising results comparable to established antibiotics.
Anti-inflammatory Activity
Pyridazinones exhibit anti-inflammatory effects through inhibition of key enzymes involved in inflammatory pathways:
- Enzyme Inhibition : Compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Some derivatives showed potent COX-1/COX-2 inhibition .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of pyridazinones:
- Alzheimer's Disease Models : Certain studies have indicated that pyridazinone derivatives may inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Q & A
Q. What are the established synthetic routes for synthesizing 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one?
- Methodological Answer : A common approach involves condensation reactions between a pyridazinone precursor (e.g., 6-(4-fluorophenyl)pyridazin-3(2H)-one) and a benzodioxin-containing aldehyde or ketone derivative. For example:
- Step 1 : React 6-(4-fluorophenyl)pyridazin-3(2H)-one with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl bromide in the presence of a base (e.g., sodium ethoxide) to facilitate nucleophilic substitution .
- Step 2 : Purify the product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Key Reagents : Sodium ethoxide, ethanol, and controlled pH conditions are critical to avoid side reactions like over-oxidation .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm, benzodioxin protons at δ ~4.3–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H] for CHFNO).
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereoelectronic effects from the benzodioxin moiety .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like PDE (phosphodiesterase) or COX-2, given the structural similarity to bioactive pyridazinones. Use fluorogenic substrates (e.g., 3’,5’-cAMP for PDE) and measure inhibition via fluorescence quenching .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled ligands for serotonin or adrenergic receptors) to assess affinity .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., PDE4B). Focus on interactions between the fluorophenyl group and hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME to assess logP (target ~2–3 for blood-brain barrier penetration) and CYP450 metabolism risks .
- MD Simulations : Analyze stability of the benzodioxin-pyridazinone scaffold in aqueous environments (e.g., GROMACS with CHARMM force fields) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets across analogs (e.g., 6-(4-chlorophenyl) vs. 6-(4-fluorophenyl) derivatives) to identify substituent-specific trends .
- Free-Wilson Analysis : Deconstruct activity contributions of the benzodioxin and fluorophenyl moieties using QSAR models .
- Experimental Validation : Synthesize and test "hybrid" derivatives (e.g., replacing benzodioxin with morpholine) to isolate conflicting variables .
Q. How are reaction mechanisms elucidated for side products formed during synthesis?
- Methodological Answer :
- LC-MS/MS Monitoring : Track intermediates in real-time during condensation reactions. For example, detect over-oxidation products (e.g., ketone → carboxylic acid) .
- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation in the benzodioxin ring .
- DFT Calculations : Model transition states (e.g., Gaussian 09 with B3LYP/6-31G*) to identify energetically favorable pathways for byproduct formation .
Q. What advanced techniques validate the compound’s environmental stability in ecological risk studies?
- Methodological Answer :
- Photodegradation Studies : Expose to UV light (λ = 254–365 nm) and analyze degradation products via HPLC-UV/MS .
- Biotic Transformation Assays : Incubate with soil microbiota (e.g., OECD 307 guidelines) and quantify metabolite formation (e.g., hydroxylated derivatives) .
- QSPR Modeling : Predict environmental half-life (t) using descriptors like molecular polarizability and H-bond donor capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
